Elucidation of the Molecular Structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide
Elucidation of the Molecular Structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of interest in medicinal chemistry. This document details the spectroscopic data, experimental protocols for its synthesis and analysis, and visual representations of its synthetic pathway and potential biological signaling interactions.
Molecular Structure and Properties
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tricyclic compound featuring a carbazole core structure with a chlorine substituent on the aromatic ring and a ketone functional group on the saturated cyclohexanone moiety.
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClNO |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one |
| CAS Number | 14192-67-7 |
Spectroscopic Data for Structure Elucidation
The structural confirmation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts (δ) for the protons of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, estimated from data for structurally similar compounds such as 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Indole) | ~11.0 | Singlet (broad) | 1H |
| Aromatic H | ~7.5 | Doublet | 1H |
| Aromatic H | ~7.3 | Doublet of doublets | 1H |
| Aromatic H | ~7.1 | Doublet | 1H |
| -CH₂- (Position 2) | ~2.8 | Triplet | 2H |
| -CH₂- (Position 4) | ~2.6 | Triplet | 2H |
| -CH₂- (Position 3) | ~2.1 | Multiplet | 2H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~195 |
| Aromatic C-Cl | ~128 |
| Aromatic C-N | ~138 |
| Aromatic C-H | ~122, ~120, ~112 |
| Aromatic Quaternary C | ~135, ~125 |
| -CH₂- (Position 2) | ~38 |
| -CH₂- (Position 4) | ~25 |
| -CH₂- (Position 3) | ~22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3300-3500 | Medium, Sharp |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C=O Stretch (Ketone) | ~1680 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-N Stretch | 1200-1350 | Medium |
| C-Cl Stretch | 700-800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, the mass spectrum would exhibit a molecular ion peak [M]⁺ at m/z 219 and an [M+2]⁺ peak at m/z 221 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Experimental Protocols
Synthesis via Fischer Indole Synthesis
A common and effective method for the synthesis of tetrahydrocarbazole derivatives is the Fischer indole synthesis.[1][2]
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione and (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as glacial acetic acid.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water to precipitate the crude product.
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Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Spectroscopic Analysis
NMR Spectroscopy:
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Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
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Process the spectra to obtain chemical shifts, coupling constants, and integration values.
IR Spectroscopy:
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Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.
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Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the elucidation of the structure of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one using spectroscopic data.
SIRT1 Inhibition Signaling Pathway
Derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase involved in various cellular processes.[3][4] The following diagram depicts a simplified signaling pathway illustrating the role of SIRT1 and the effect of its inhibition.
